molecular formula C13H14BrN5O B12618972 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12618972
M. Wt: 336.19 g/mol
InChI Key: AWTNCZAZZIJBMV-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the 5-position of the benzamide core, a cyclopentyl group attached to the amide nitrogen, and a 1H-tetrazole ring at the 2-position. The bromine atom enhances lipophilicity, while the tetrazole ring contributes to hydrogen-bonding interactions, which may influence receptor binding.

Properties

Molecular Formula

C13H14BrN5O

Molecular Weight

336.19 g/mol

IUPAC Name

5-bromo-N-cyclopentyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H14BrN5O/c14-9-5-6-12(19-8-15-17-18-19)11(7-9)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20)

InChI Key

AWTNCZAZZIJBMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an amine precursor.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the bromine atom, converting them to amine or hydrogen, respectively.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Amines or dehalogenated products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is primarily studied for its role as a G protein-coupled receptor (GPR35) agonist. This interaction is crucial for developing treatments for various conditions, including:

  • Pain Management: GPR35 activation may help alleviate pain by modulating pain pathways.
  • Inflammation Control: The compound's ability to influence inflammatory responses makes it a candidate for treating inflammatory diseases.
  • Metabolic Disorders: Research indicates potential benefits in managing metabolic syndromes through receptor modulation.

Biological Studies

The compound's interaction with biological targets facilitates studies on receptor-ligand interactions and signal transduction pathways. Notable areas of interest include:

  • Topoisomerase II Inhibition: Similar compounds have shown efficacy in inhibiting topoisomerase II, an enzyme vital for DNA replication, suggesting potential anticancer properties.
  • Serotonin Receptor Modulation: The benzamide structure indicates possible activity as a serotonin receptor modulator, which could aid in treating mood disorders.

Industrial Applications

The unique structural properties of this compound make it suitable for:

  • Material Development: Its chemical characteristics could be leveraged in creating new materials or as intermediates in synthesizing complex molecules.
  • Pesticide Formulations: The compound's effectiveness against biological targets may extend to agricultural applications, particularly in pest control strategies.

Case Studies and Research Findings

Several studies have explored the biological effects of benzamide derivatives related to this compound:

  • Neuroleptic Activity:
    • Research has indicated that modifications to benzamide derivatives can significantly enhance antipsychotic activity. For instance, compounds similar to this compound have demonstrated improved efficacy in reducing apomorphine-induced stereotyped behavior in animal models.
  • Anticancer Potential:
    • Investigations into tetrazole-containing compounds suggest they may induce apoptosis in cancer cells by inhibiting key regulatory pathways. Such findings highlight the therapeutic potential of these compounds in oncology.

Mechanism of Action

The mechanism by which 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves binding to specific molecular targets such as G protein-coupled receptors. The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with receptor sites and modulate their activity . This interaction can trigger downstream signaling pathways that result in the desired biological effects.

Comparison with Similar Compounds

2-Bromo-N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]-benzamide
  • Molecular Formula : C₁₄H₉BrClN₅O
  • Key Differences :
    • Chlorine substituent at the 5-position of the benzamide ring (vs. bromine in the target compound).
    • Tetrazole ring at the 5-position (vs. 1H-tetrazole at the 2-position in the target compound).
  • Synthesis: Likely synthesized via coupling reactions similar to those described in , using 2-amino-5-chlorobenzoic acid and benzyl/cyclohexyl amines .
5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide
  • Molecular Formula : C₁₅H₁₂BrN₅O₂
  • Key Differences :
    • Methoxy-tetrazole side chain at the 2-position (vs. direct tetrazole substitution in the target compound).
    • Phenyl group on the amide nitrogen (vs. cyclopentyl in the target compound).
  • Implications: The methoxy linker may enhance solubility but reduce conformational rigidity.
Thiadiazole Derivatives (e.g., 5-Bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide)
  • Molecular Formula : Varies (e.g., C₁₆H₁₁BrClN₃OS for ).
  • Key Differences :
    • Thiadiazole core replaces the tetrazole ring.
    • Additional chloro and methylphenyl substituents.
  • Implications : Thiadiazole’s electron-deficient nature may alter binding kinetics compared to the electron-rich tetrazole in the target compound. Chloro substituents increase molecular weight and polarity .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Notes
Target Compound 352.19 Not reported Potential neuroleptic activity
2-Bromo-N-[5-chloro-2-(tetrazol-5-yl)phenyl]-benzamide 378.61 Not reported Altered receptor binding due to Cl and tetrazole position
5-Bromo-N-phenyl-2-(methoxy-tetrazolyl)benzamide 390.19 Not reported Enhanced solubility via methoxy linker
Thiadiazole derivative () 424.70 Not reported Thiadiazole core may improve metabolic stability
Key Observations :

Tetrazole Position : The 1H-tetrazole in the target compound (vs. 2H- or 5-position in analogs) affects acidity (pKa ~4–5), influencing hydrogen-bonding interactions.

Amide Substituents : Cyclopentyl groups (target) may enhance blood-brain barrier penetration compared to phenyl groups () .

Halogen Effects: Bromine at the 5-position (target) increases lipophilicity vs.

Biological Activity

5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and therapeutic potential, supported by relevant data tables and research findings.

  • Common Name : this compound
  • CAS Number : 1010909-89-3
  • Molecular Formula : C₁₃H₁₄BrN₅O
  • Molecular Weight : 336.19 g/mol

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of the tetrazole moiety, which is known for enhancing biological activity. The compound can be synthesized through methods such as Ugi reactions, which are effective for creating diverse libraries of tetrazole-containing compounds with various substituents .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The tetrazole group is known to enhance binding affinity and selectivity towards specific targets, which may include:

  • Topoisomerase II Inhibition : Compounds with similar structures have shown promise as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription .
  • Serotonin Receptor Modulation : The benzamide structure suggests potential activity as a serotonin receptor modulator, which could be beneficial in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of related benzamide derivatives. For instance:

  • Neuroleptic Activity : Research on benzamide derivatives indicates that modifications can lead to significant increases in antipsychotic activity. Compounds similar to this compound have exhibited improved efficacy in reducing apomorphine-induced stereotyped behavior in animal models .
  • Anticancer Potential : Some studies suggest that compounds with tetrazole moieties may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of key regulatory pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential topoisomerase II inhibitor
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamideNeuroleptic activity >15x more than metoclopramide
5-Bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamideAnticancer properties through apoptosis induction

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